S-Benzyl-CD4 (83-94) peptide falls under the classification of immunomodulatory peptides. It is synthesized for research purposes and is primarily used in studies related to T-cell biology and immune response modulation. The peptide's structure allows it to mimic natural interactions within the immune system, facilitating research into autoimmune diseases and potential therapeutic interventions.
The synthesis of S-Benzyl-CD4 (83-94) peptide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process can be broken down into several key steps:
Technical parameters such as reaction temperature, time, and concentrations of reagents are critical for optimizing yield and purity during synthesis.
The molecular structure of S-Benzyl-CD4 (83-94) peptide can be described as follows:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to confirm the identity and purity of synthesized peptides.
S-Benzyl-CD4 (83-94) peptide undergoes various chemical reactions during its synthesis and application:
These reactions are crucial for both synthesizing the peptide and understanding its biological functions.
The mechanism of action for S-Benzyl-CD4 (83-94) peptide involves its role in modulating T-cell responses:
Studies utilizing flow cytometry and cytokine assays help elucidate these mechanisms further.
The physical and chemical properties of S-Benzyl-CD4 (83-94) peptide include:
Characterization through techniques such as differential scanning calorimetry can provide insights into thermal stability.
S-Benzyl-CD4 (83-94) peptide has several important applications in scientific research:
Research continues to unveil new applications for this peptide, particularly in understanding complex immune interactions and developing novel therapeutic strategies.
The CD4 glycoprotein is a critical membrane receptor expressed on helper T-cells, functioning as a coreceptor in Major Histocompatibility Complex (MHC) class II-restricted antigen presentation. This 12-residue peptide (sequence: Cys83-Glu84-Cys85-Cys86-Glu87-Ile88-Gln89-Leu90-Gly91-His92-Ser93-Leu94) corresponds to a solvent-exposed loop within the D1 domain of human CD4. This region facilitates interactions with viral envelope proteins and immune signaling molecules. The S-benzyl modification specifically targets cysteine residues (notably Cys86 and Cys85), introducing hydrophobic benzyl groups (–CH₂C₆H₅) that alter conformational dynamics. The molecular weight of 1,575.7 g/mol (C₆₉H₁₀₂N₁₄O₂₆S) and solubility in aqueous/organic solvents enable diverse experimental applications . Table 1 summarizes key structural attributes.
Table 1: Molecular Characteristics of S-Benzyl-CD4 (83-94) Peptide
Property | Specification |
---|---|
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
CAS Number | 123380-68-7 |
Molecular Formula | C₆₉H₁₀₂N₁₄O₂₆S |
Canonical SMILES | CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N |
Peptide therapeutics targeting CD4 pathways exploit precise molecular mimicry to disrupt pathological interactions. Native CD4 residues 83–94 engage Human Immunodeficiency Virus (HIV) gp120 during viral entry, but unmodified peptides exhibit weak binding kinetics. Benzylation confers two advantages:
The discovery of antiviral CD4 peptides emerged in the late 1980s amid HIV research:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: